Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-
Description
This compound, with the systematic name 2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methoxyphenyl)acetamide, is a thienopyrimidine-based acetamide derivative. Its structure features a thieno[2,3-d]pyrimidine core substituted with ethyl (C5), methyl (C2, C6), and a thioether-linked acetamide moiety bearing a 3-methoxyphenyl group. The molecular formula is inferred as C₂₁H₂₂N₄O₂S₂, with a molecular weight of approximately 434.55 g/mol (calculated from structural data) . Key identifiers include CAS numbers 606113-44-4 (supplier data) and 578734-75-5 (synonym listing) .
Synthesis of analogous compounds (e.g., ) suggests that this molecule may be synthesized via nucleophilic substitution or coupling reactions between a thienopyrimidine-thiol intermediate and a chloroacetamide derivative, followed by purification via recrystallization . While direct spectral data for this compound are absent in the provided evidence, structurally related analogs exhibit IR peaks for C=O (1,690–1,730 cm⁻¹) and NH (3,390 cm⁻¹), as well as NMR signals for aromatic protons (δ 7.0–7.8 ppm) and aliphatic methyl groups (δ 2.0–2.7 ppm) .
Properties
Molecular Formula |
C19H21N3O2S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-5-15-11(2)26-19-17(15)18(20-12(3)21-19)25-10-16(23)22-13-7-6-8-14(9-13)24-4/h6-9H,5,10H2,1-4H3,(H,22,23) |
InChI Key |
UBQZURQHCDLQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The construction of the thieno[2,3-d]pyrimidine nucleus, a fused heterocyclic system combining thiophene and pyrimidine rings, is a critical step. Common synthetic approaches include:
[5+1] Heterocyclization Reactions:
As reviewed by Voskoboynik et al. (2017), the synthesis of 2-thioxopyrimidines and their condensed analogs often utilizes [5+1] heterocyclization, where a five-atom fragment reacts with a one-atom fragment (e.g., isothiocyanates) to form the pyrimidine ring containing exocyclic sulfur atoms. This method has been employed since the late 1960s and involves intermediates such as amino-substituted pyrroles or pyrimidines reacting with isothiocyanates or thiocyanates to yield thioxopyrimidine derivatives, which can be further modified.Multicomponent Reactions (MCRs):
The synthesis of thiazolo[3,2-a]pyrimidines, structurally related to thieno[2,3-d]pyrimidines, has been achieved via MCRs involving aldehydes, thiourea, and β-dicarbonyl compounds, leading to rapid assembly of the heterocyclic core. Such strategies may be adapted for the thieno fused systems.Condensation of Pyrimidine-2-thiones with α-Haloketones:
The condensation of pyrimidine-2-thiones (prepared via Biginelli-type reactions) with substituted 2-bromo-1-phenylethanones or chloroacetic acid derivatives can afford thiazolo- or thieno-fused pyrimidines.
Formation of the Thioether Linkage
The thioether bond connecting the thieno[2,3-d]pyrimidine core to the acetamide moiety is formed by:
Nucleophilic Substitution Reactions:
A thiol or thiolate derivative of the thieno[2,3-d]pyrimidine intermediate reacts with a suitable electrophilic acetamide derivative (e.g., haloacetamide) to form the sulfur-linked acetamide.Use of Potassium Thiocyanate and Related Reagents:
As per Voskoboynik et al., interaction of intermediates with potassium thiocyanate can yield sulfur-containing heterocycles that can be further elaborated to thioether-linked compounds.
Synthesis of the N-(3-Methoxyphenyl) Acetamide Moiety
The acetamide substituent bearing the 3-methoxyphenyl group is prepared by:
Amide Coupling Reactions:
Reaction of 3-methoxyaniline with acetic anhydride or acetyl chloride produces the N-(3-methoxyphenyl)acetamide.Direct Amidation:
Alternatively, coupling of 3-methoxyaniline with acetic acid derivatives under activating conditions (e.g., carbodiimides) can afford the acetamide.
Final Assembly and Purification
The final compound is assembled by coupling the thioether intermediate with the N-(3-methoxyphenyl)acetamide or its precursor, followed by purification using chromatographic techniques.
Data Tables Summarizing Key Synthetic Steps
| Step | Reaction Type | Starting Materials | Conditions/Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | [5+1] Heterocyclization | Amino-substituted pyrrole + ethyl isothiocyanate | Heating in diphenyl oxide or suitable solvent | 2-Thioxopyrimidine intermediate |
| 2 | Alkylation | 2-Thioxopyrimidine intermediate + methyl iodide | Alkylation followed by alcoholysis with NaOMe | Methylthio-substituted pyrimidine derivative |
| 3 | Nucleophilic substitution | Thiol derivative + haloacetamide | Base-mediated substitution | Thioether-linked intermediate |
| 4 | Amide formation | 3-Methoxyaniline + acetic anhydride | Room temperature or reflux | N-(3-Methoxyphenyl)acetamide |
| 5 | Coupling and purification | Thioether intermediate + acetamide derivative | Coupling reaction, chromatographic purification | Target compound: Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]-N-(3-methoxyphenyl)- |
Research Findings and Discussion
The [5+1] heterocyclization method remains a cornerstone for synthesizing thioxopyrimidine cores, which are structurally close to the thieno[2,3-d]pyrimidine framework in the target compound.
Alkylation and subsequent functional group transformations allow for the introduction of methyl and ethyl substituents at desired positions on the heterocyclic ring, which is crucial for the biological activity and physicochemical properties of the molecule.
The thioether linkage formation via nucleophilic substitution is a reliable and widely used strategy for connecting heterocyclic cores to acetamide moieties bearing aromatic substituents.
The acetamide moiety bearing the 3-methoxyphenyl group is typically prepared via straightforward amide coupling reactions, which are well-established in medicinal chemistry and heterocyclic synthesis.
The overall synthetic route benefits from modular assembly , allowing for diversification of substituents on both the heterocyclic core and the acetamide side chain, facilitating structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C21H25N3OS2
- Molar Mass : 399.57 g/mol
- CAS Number : 606113-51-3
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar thieno[2,3-D]pyrimidine structures possess significant antimicrobial effects. Acetamide may inhibit bacterial growth by interacting with metabolic enzymes critical for bacterial survival.
- Anticancer Effects : Investigations have highlighted its potential in modulating cancer cell growth. It appears to induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with cell proliferation and survival.
- Mechanism of Action : The compound's biological activity is largely attributed to its ability to bind selectively to molecular targets such as G-protein coupled receptors (GPCRs). This interaction modulates receptor activity, influencing various physiological processes .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]- | Similar thieno[2,3-D]pyrimidine core | Different substituents |
| Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- | Similar core structure | Variations in phenyl group substituents |
Industrial Applications
The synthesis of Acetamide involves multiple steps starting from readily available precursors. Industrial production methods are optimized for yield and purity, often employing automated reactors for efficiency. This compound's unique properties make it suitable for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thienopyrimidine-acetamide hybrids, which are studied for diverse pharmacological activities. Below is a comparative analysis with structurally related analogs:
Structural and Functional Insights :
Ethyl and methyl groups on the thienopyrimidine core may stabilize hydrophobic interactions in biological targets, as seen in pyrido-thienopyrimidines () .
Synthetic Yields :
- Higher yields (>90%) are observed in compounds with electron-withdrawing substituents (e.g., 4a with Cl and CN groups) due to improved reaction kinetics .
Biological Relevance: Thienopyrimidine derivatives (e.g., compound 12) are explored for kinase inhibition, while pyrido-thienopyrimidines (e.g., compound 24) target anticancer pathways .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , where thiouracil or thienopyrimidine-thiol intermediates react with activated acetamides .
- Pharmacological Potential: Thienopyrimidine-acetamides are prioritized in drug discovery for their balanced solubility (from methoxy groups) and target affinity (from thioether linkages) .
- SAR Trends :
Q & A
Q. Methodological Framework :
- Structural Confirmation :
- Elemental Analysis : Address discrepancies (e.g., 45.29% C observed vs. 45.36% calculated) by repeating combustion analysis under inert atmospheres to avoid oxidation artifacts .
Advanced Troubleshooting : Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion identification and X-ray crystallography for absolute configuration validation when crystallinity permits .
How do structural modifications in related thienopyrimidine derivatives influence the biological activity of this compound?
Q. Structure-Activity Relationship (SAR) Insights :
- Thioacetamide Linker : The –S–CH2–CO–NH– group is critical for hydrogen bonding with biological targets, as seen in hypoglycemic thiazolidinedione-acetamide hybrids .
- Substituent Effects :
- 3-Methoxyphenyl Group : Enhances lipophilicity (logP ~2.8), potentially improving membrane permeability compared to nitro- or acetyl-substituted analogs .
- 5-Ethyl-2,6-Dimethylthienopyrimidine Core : Methyl/ethyl groups at C2/C6 may sterically hinder off-target interactions, as observed in antiviral thienopyrimidines .
Experimental Design : Synthesize derivatives with varied substituents (e.g., replacing methoxy with chloro or trifluoromethyl groups) and evaluate bioactivity in enzyme inhibition assays .
What strategies can adapt synthetic routes from analogous compounds when literature on this specific compound is limited?
Q. Adaptive Synthesis Protocol :
- Scaffold Borrowing : Use protocols for N-(3-chlorophenyl)-thienopyrimidine derivatives (e.g., multi-step reactions with thiourea intermediates and acetic anhydride-mediated cyclization) .
- Functional Group Compatibility : Ensure compatibility of the 3-methoxyphenylacetamide group with thiol-nucleophilic conditions by pre-protecting reactive sites (e.g., acetylation of –NH groups) .
Case Study : A related compound (CAS 877655-33-9) was synthesized via a 3-step route involving thienopyrimidine core formation, thiolation, and final acetamide coupling .
How can researchers design experiments to investigate the structure-activity relationships (SAR) of derivatives?
Q. Comprehensive SAR Workflow :
Derivative Library Synthesis : Prepare 10–20 analogs with systematic variations (e.g., substituents at C5, C6, or the phenyl ring) using parallel synthesis techniques .
In Vitro Screening : Test against target enzymes (e.g., kinases, cytochrome P450 isoforms) and measure IC50 values. For example, thienopyrimidine-acetamide hybrids showed IC50 < 1 µM in kinase inhibition assays .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize high-potential derivatives .
Data Interpretation : Use cluster analysis to correlate substituent electronegativity or steric bulk with activity trends .
What are the critical challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Process Chemistry Considerations :
- Reagent Scalability : Replace expensive catalysts (e.g., Pd/C) with cheaper alternatives (e.g., Ni-based catalysts) for hydrogenation steps .
- Purification at Scale : Transition from column chromatography to crystallization-driven purification (e.g., using ethanol/water mixtures) to reduce costs .
- Byproduct Management : Monitor for dimerization byproducts (e.g., disulfide formation) via LC-MS and adjust reaction stoichiometry to limit excess thiol reagents .
Case Example : A scaled synthesis of a related acetamide-thienopyrimidine achieved 75% yield at 100-g scale using flow chemistry for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
